3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-20(29-22(24-14)15-5-8-17(26-2)9-6-15)11-12-23-21(25)16-7-10-18(27-3)19(13-16)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQFPPKAGQMPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the thiazole ring with a methoxyphenyl group, often through a Suzuki-Miyaura coupling reaction.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through the reaction of the intermediate product with 3,4-dimethoxybenzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole-based compounds possess antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . These findings suggest that 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide could possess similar antimicrobial properties.
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research has demonstrated that thiazole derivatives can effectively inhibit AChE activity, suggesting potential therapeutic applications for cognitive disorders . The mechanism involves binding interactions that stabilize the compound within the active site of AChE.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of thiazole-based compounds:
- Synthesis and Biological Evaluation : A study synthesized various amides based on thiazole derivatives and evaluated their biological activities. The compounds exhibited notable antibacterial and antifungal activities at concentrations as low as 1 µg/mL .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to AChE. These studies provide insights into the structure-activity relationship (SAR) that can guide future drug design .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
a. Thiazole Core Variations
- Compound 4ca (N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide): Differs by a hydroxyl group at thiazole position 4 instead of methyl.
- Compound 9e () : Contains a triazole-acetamide group instead of benzamide. The acetamide linker may reduce steric hindrance, but the absence of dimethoxy groups on the benzene ring could diminish electronic effects critical for target binding .
b. Substituent Modifications
- 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () : Features a 4-methylphenyl and phenyl group on the thiazole. The lack of a methyl group at thiazole position 4 and the presence of a bulkier phenyl substituent may alter binding affinity and metabolic stability .
- G856-3099 () : A sulfonamide analog with identical thiazole substituents but a sulfonamide group replacing benzamide. Sulfonamides generally exhibit higher acidity and different pharmacokinetic profiles compared to benzamides .
Physicochemical and Spectral Properties
- IR Spectroscopy : The benzamide carbonyl (C=O) in the target compound is expected to absorb near 1660–1680 cm⁻¹, consistent with analogs in and . Thiazole ring vibrations (C=N and C-S) typically appear at 1520–1580 cm⁻¹ and 690–740 cm⁻¹, respectively .
- NMR Spectroscopy : The 4-methoxyphenyl group on the thiazole would show aromatic protons as doublets (δ 7.2–7.8 ppm), while the methyl group at position 4 appears as a singlet near δ 2.5 ppm. The ethyl linker protons resonate as triplets (δ 3.4–3.7 ppm) .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Tautomerism : Analogous compounds (e.g., 3f in ) exist as tautomeric mixtures, suggesting the target’s methyl group at thiazole position 4 may stabilize the preferred tautomer, enhancing predictability in binding studies .
- Docking Studies : Compounds like 9c and 9m () show distinct binding poses with enzymes, implying that the target’s dimethoxy groups could enhance interactions with hydrophobic pockets or catalytic sites .
- Synthetic Challenges : Catalyst-free methods () are advantageous for scalability but may struggle with steric hindrance from the ethyl linker and bulky thiazole substituents .
Biological Activity
3,4-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound with a unique chemical structure that includes methoxy groups and a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzamide core with methoxy substitutions and a thiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 869069-91-0 |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with thiazole rings have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxy groups may enhance these effects by influencing the compound's interaction with cellular targets.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, thiazole derivatives are known to exhibit inhibitory activity against kinases involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Similar thiazole-based compounds have demonstrated effectiveness against bacterial strains, indicating potential for further exploration in this area.
Anticancer Studies
A study conducted by researchers at MDPI evaluated various thiazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in multiple cancer cell lines (e.g., HT29 and Jurkat cells) .
Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of thiazole-containing compounds. The findings suggested that these compounds could effectively inhibit RET kinase activity, which is crucial in various cancers .
Antimicrobial Activity
A separate investigation into the antimicrobial properties of thiazole derivatives revealed promising results against Gram-positive bacteria. Compounds similar to our target compound showed comparable efficacy to established antibiotics like norfloxacin .
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and what challenges arise during purification?
Methodological Answer:
- Route 1: Condensation of 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under reflux (60–80°C), followed by recrystallization from ethanol-DMF mixtures .
- Route 2: Use of triethylamine as a base to stabilize reactive intermediates, with subsequent solvent evaporation under reduced pressure to isolate crude products.
- Purification Challenges:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve ambiguities in substituent positioning, particularly for the ethylbenzamide-thiazole linkage .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound in antimicrobial studies?
Methodological Answer:
- Key Substituent Effects:
- Methoxy Groups: 3,4-Dimethoxy substitution on the benzamide ring enhances antifungal activity (e.g., Candida albicans MIC = 8 µg/mL) compared to 2,4-dimethoxy analogs (MIC = 32 µg/mL) .
- Thiazole Methylation: The 4-methyl group on the thiazole ring improves membrane permeability, as shown in logP comparisons (ΔlogP = +0.7 vs. non-methylated analogs) .
- Data Contradictions:
Q. How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardization of Assays:
- Mechanistic Profiling:
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: SwissADME or pkCSM to estimate bioavailability (%F = ~45–60%) and blood-brain barrier penetration (logBB < −1.0) .
- Molecular Dynamics (MD): Simulate interactions with CYP3A4 to assess metabolic stability; the methoxy groups may slow oxidation .
- Validation: Compare predicted clearance rates (e.g., in vitro microsomal assays) with computational outputs to refine models .
Q. What experimental designs are optimal for evaluating synergistic effects with existing antimicrobials?
Methodological Answer:
- Checkerboard Assay:
- Mechanistic Follow-Up:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
